Regiochemical Differentiation: 1,3,7-Triazaspiro Scaffold vs. 1,3,8-Triazaspiro Scaffold — Impact on Ionizable Amine Geometry and Biological Target Engagement
The target compound incorporates the 1,3,7-triazaspiro[4.5]decane regiochemistry, in which the ionizable piperidine secondary amine resides at position 7 of the decane system. In contrast, all spirohydantoin-based PHD pan-inhibitors, DOR agonists, and RIPK1 inhibitors reported in peer-reviewed lead optimization campaigns to date utilize the 1,3,8-triazaspiro[4.5]decane scaffold, where the basic amine is located at position 8 [1][2]. The positional shift from N8 to N7 alters the through-bond distance from the spiro carbon to the basic nitrogen by one methylene unit (3-bond vs. 4-bond topology), changes the dihedral angle between the piperidine ring plane and the hydantoin ring plane, and modifies the local electrostatic environment of the hydantoin carbonyl oxygens. The unsubstituted 1,3,8-triazaspiro parent scaffold (CAS 13625-39-3) has demonstrated intrinsic PHD2 IC₅₀ of 2.5 nM and hERG binding IC₅₀ of 0.22 μM [1]; the altered amine position in the 1,3,7-regioisomer is expected to produce a divergent off-target profile due to the well-established sensitivity of hERG channel binding to basic amine geometry [1]. No head-to-head biological comparison of the 1,3,7 vs. 1,3,8 regioisomers has been published, representing both a key evidence gap and a high-value research opportunity .
| Evidence Dimension | Piperidine nitrogen position within spiro[4.5]decane scaffold and resultant impact on PHD2 potency and hERG binding |
|---|---|
| Target Compound Data | 1,3,7-triazaspiro[4.5]decane-2,4-dione core with N7 amine: no published PHD or hERG data; predicted LogP = -0.78 (free base); water solubility estimated = 17,780 mg/L |
| Comparator Or Baseline | 1,3,8-triazaspiro[4.5]decane-2,4-dione core (CAS 13625-39-3) with N8 amine: PHD2 IC₅₀ = 2.5 nM; hERG binding IC₅₀ = 0.22 μM (unsubstituted parent compound 6c) [1] |
| Quantified Difference | PHD2 potency data available only for 1,3,8-regioisomer (2.5 nM); 1,3,7-regioisomer PHD2 activity unknown. hERG liability established for 1,3,8-regioisomer (0.22 μM); divergent hERG profile for 1,3,7-regioisomer predicted but unmeasured. |
| Conditions | PHD2 enzymatic inhibition assay (Merck Research Laboratories); hERG binding assay (displacement of [³H]dofetilide); predicted LogP via ACD/Labs Percepta v14.00 |
Why This Matters
For researchers developing spirohydantoin-based inhibitors, the 1,3,7-regiochemistry offers a structurally distinct starting point that may circumvent the well-documented hERG liability of the 1,3,8 series and access different chemical space for intellectual property generation [1].
- [1] Vachal P, Miao S, Pierce JM, et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J Med Chem. 2012;55(7):2945–2959. Table 5: Compound 6c PHD1 IC₅₀ = 1.3 nM, PHD2 IC₅₀ = 2.5 nM, PHD3 IC₅₀ = 11 nM, hERG binding IC₅₀ = 0.22 μM. View Source
- [2] Meqbil YJ, Aguilar J, Blaine AT, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024;389(3):301–309. All active DOR agonists in this study bear the 1,3,8-triazaspiro scaffold. View Source
